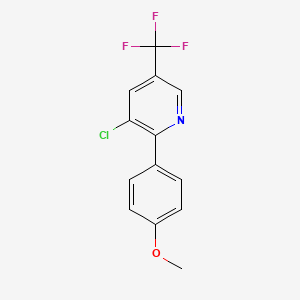
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
概要
説明
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a trifluoromethyl group, a chloro group, and a pyridinyl group attached to a phenyl methyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.
作用機序
The mechanism of action of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act on cell surface receptors and intracellular enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets.
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a trifluoromethyl group, but with different functional groups and applications.
Uniqueness
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQWJAQWLRZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2444101.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)




![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2444109.png)





